8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDUKONTISXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856471 | |
| Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020040-56-5 | |
| Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the preparation of the imidazo[1,2-a]pyridine core followed by functionalization at the desired positions. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and introduction of the trifluoromethyl group . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing cellular processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group and other substituents significantly influences electronic properties and reactivity:
Physical and Chemical Properties
- Melting Points: Ethyl 8-CF₃-2-carboxylate: 96–99°C (). 8-CF₃-2-carbaldehyde: Not explicitly reported, but likely lower than ester due to smaller molecular size. 5-CF₃-2-carbaldehyde: Stored at 2–8°C, indicating a solid state ().
- Solubility: The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs (e.g., 2-arylimidazo[1,2-a]pyridines in ). Ester derivatives (e.g., ) exhibit better organic solvent compatibility.
Biological Activity
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
The molecular formula of this compound is C9H5F3N2O. It features a trifluoromethyl group that enhances its biological activity and solubility profile. The InChI key for this compound is provided by Sigma-Aldrich, indicating its unique chemical structure .
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that imidazo[1,2-a]pyridine derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), particularly c-Met . The c-Met pathway is crucial in cancer progression, making it a significant target for anticancer therapies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that related imidazo[1,2-a]pyridine derivatives exhibited potent inhibition against c-Met with an IC50 value as low as 3.9 nM . This suggests that compounds within this class may effectively inhibit tumor growth and proliferation in cancer cells.
Antibacterial Activity
Another area of interest is the antibacterial properties of imidazo[1,2-a]pyridine derivatives. Certain compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli . While specific data on this compound's antibacterial activity remains limited, the structural similarities to other active compounds suggest potential efficacy.
Case Studies
Several case studies have been conducted to explore the pharmacological effects of imidazo[1,2-a]pyridine derivatives:
- c-Met Inhibition Study : A series of compounds were synthesized and evaluated for their ability to inhibit c-Met phosphorylation in cancer cell lines. The most potent derivative showed significant tumor growth inhibition (TGI = 75%) and good oral bioavailability .
- Antimycobacterial Activity : A structure-activity relationship (SAR) study on imidazo[1,2-a]pyridine carboxamides indicated promising antimycobacterial properties, suggesting that modifications to the core imidazo structure can lead to enhanced biological activity .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde?
- The compound can be synthesized via condensation reactions between 2-aminonicotinate derivatives and α-haloketones, followed by halogenation or trifluoromethylation steps. For example, trifluoromethyl groups can be introduced through isosteric replacement of methyl groups using fluorinated reagents under controlled conditions . Solid-phase synthesis methods, such as polymer-bound intermediates, are also viable for generating imidazo[1,2-a]pyridine scaffolds with high regioselectivity .
Q. How can the structure of this compound be confirmed experimentally?
- Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Chemical shifts for the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, quartets in 19F-coupled spectra) are diagnostic .
- HRMS : Accurate mass analysis confirms the molecular formula (e.g., C9H5F3N2O) .
- FT-IR : Stretching frequencies for aldehyde (ν ~1700 cm⁻¹) and C-F bonds (ν ~1100–1200 cm⁻¹) provide additional validation .
Q. What are the key challenges in achieving high purity during synthesis?
- Common issues include:
- Byproduct formation : Competing reactions during trifluoromethylation may yield halogenated impurities. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
- Moisture sensitivity : The aldehyde group is prone to oxidation; reactions should be conducted under inert atmospheres (N2/Ar) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream derivatization?
- The electron-withdrawing nature of the CF3 group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reagents or amines). However, steric hindrance from the CF3 group may reduce reactivity at the imidazo[1,2-a]pyridine core . Computational studies (DFT) can predict reaction sites by analyzing frontier molecular orbitals .
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine scaffold?
- Halogenation : Electrophilic halogenation (e.g., NBS or I2) preferentially targets the 3-position due to electron-rich aromatic regions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require palladium catalysts (Pd(PPh3)4) and tolerate CF3 groups without decomposition .
Q. How can this compound serve as a precursor for bioactive molecules?
- The aldehyde group enables conjugation with pharmacophores (e.g., hydrazides for Schiff base formation), generating derivatives with potential anticancer, antimicrobial, or CNS activity. For example, imidazo[1,2-a]pyridine-2-carbaldehydes are intermediates in synthesizing COX-2 inhibitors or GABA receptor modulators .
Methodological and Analytical Questions
Q. What analytical techniques resolve contradictions in reaction yield data?
- HPLC-MS : Identifies low-abundance byproducts (e.g., over-oxidized aldehydes to carboxylic acids) .
- Kinetic studies : Monitoring reaction progress via in-situ NMR or IR spectroscopy clarifies optimal reaction times and temperatures .
Q. How do solvent and catalyst choices impact the synthesis of derivatives?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Ethanol/water mixtures balance reactivity and eco-friendliness .
- Catalysts : HATU/DIPEA systems improve amide coupling efficiency (~95% yield), while I2 catalyzes sp³ C–H functionalization for ring diversification .
Data-Driven Insights
- Synthetic Yields : Reported yields for analogous compounds range from 55% (for halogenated derivatives) to 97% (for amide conjugates), highlighting the need for condition-specific optimization .
- Biological Activity : Imidazo[1,2-a]pyridine derivatives exhibit IC50 values <10 µM against cancer cell lines (e.g., MCF-7), underscoring their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
